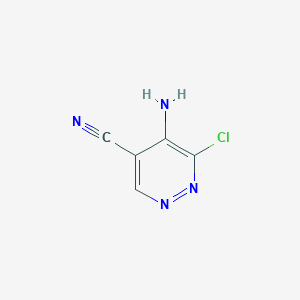
5-Amino-6-chloropyridazine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-chloropyridazine-4-carbonitrile: is an organic compound with the molecular formula C5H3ClN4 . It is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as methanol and ethanol . This compound is known for its wide range of applications, particularly in the fields of chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-chloropyridazine-4-carbonitrile typically involves the reaction of 4-amino-5-cyanopyridazine with hydrogen chloride. This reaction is carried out under appropriate temperature and catalytic conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to crystallization and purification steps to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-6-chloropyridazine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which have significant applications in medicinal chemistry and agrochemicals .
Aplicaciones Científicas De Investigación
Chemistry: 5-Amino-6-chloropyridazine-4-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyridazine derivatives. It is also employed in the development of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: The compound has shown potential in the development of new drugs for the treatment of various diseases. Its derivatives have been investigated for their pharmacological activities, including antihypertensive, antiplatelet, and anticancer effects .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. It is also employed as an intermediate in the production of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-Amino-6-chloropyridazine-4-carbonitrile and its derivatives involves interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound can also modulate signaling pathways that regulate inflammation and immune responses .
Comparación Con Compuestos Similares
- 4-Amino-6-chloropyrimidine-5-carbonitrile
- 5-Amino-1H-pyrazole-4-carbonitrile
- 4-Amino-5-cyanopyridazine
Comparison: 5-Amino-6-chloropyridazine-4-carbonitrile is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H3ClN4 |
|---|---|
Peso molecular |
154.56 g/mol |
Nombre IUPAC |
5-amino-6-chloropyridazine-4-carbonitrile |
InChI |
InChI=1S/C5H3ClN4/c6-5-4(8)3(1-7)2-9-10-5/h2H,(H2,8,9) |
Clave InChI |
CAKXYNZCGJSOPP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=N1)Cl)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
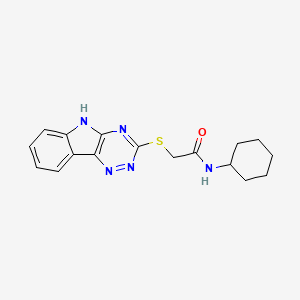
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
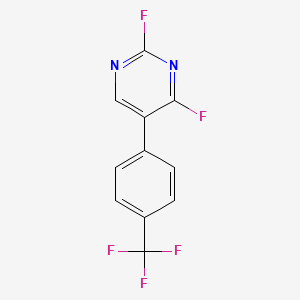
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)

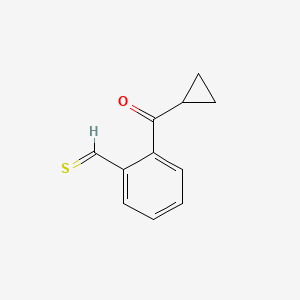

![(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid](/img/structure/B13097639.png)
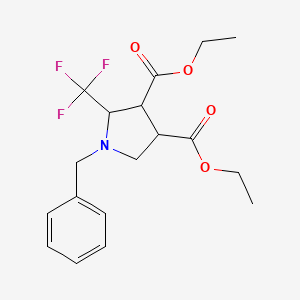
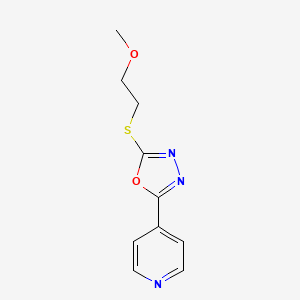
![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)
